molecular formula C14H13NO2 B074015 4-(Benzyloxy)benzamide CAS No. 56442-43-4

4-(Benzyloxy)benzamide

Cat. No. B074015
CAS RN: 56442-43-4
M. Wt: 227.26 g/mol
InChI Key: PAKRXFXJKMFKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04098816

Procedure details

A mixture of 4-cyanophenoxy phenyl methane (10.45g.; 0.05 mole), 30% hydrogen peroxide (20ml) and 6N NaOH (20ml) and ethanol (30ml) was maintained at 40°-50° for 3 hrs., cooled and neutralised. The product was filtered off and recrystallised from ethanol M.p. 186°-7°.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2].[OH:17]O.[OH-].[Na+]>C(O)C>[NH2:2][C:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
10.45 g
Type
reactant
Smiles
C(#N)C1=CC=C(OCC2=CC=CC=C2)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 40°-50° for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol M.p. 186°-7°

Outcomes

Product
Name
Type
Smiles
NC(=O)C1=CC=C(OCC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.